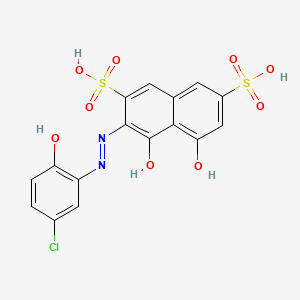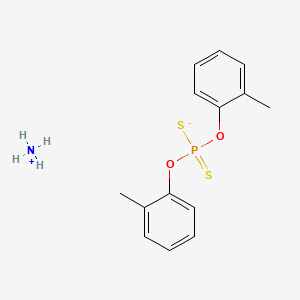
Ammonium O,O-bis(methylphenyl) dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium O,O-bis(methylphenyl) dithiophosphate is a chemical compound known for its unique properties and applications. It is primarily used in industrial processes, particularly in mining operations for ore extraction . This compound is also utilized as a scale inhibitor due to its ability to form complexes with metal ions, preventing scale deposition on metal surfaces .
Preparation Methods
The synthesis of ammonium O,O-bis(methylphenyl) dithiophosphate involves the reaction of phosphorus pentasulfide with methylphenol and ammonia. The reaction conditions typically include a controlled temperature and pressure environment to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments to scale up the process efficiently .
Chemical Reactions Analysis
Ammonium O,O-bis(methylphenyl) dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Ammonium O,O-bis(methylphenyl) dithiophosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other compounds and as a catalyst in certain reactions . Industrially, it is employed as a flotation agent in mineral processing and as a corrosion inhibitor in various systems .
Mechanism of Action
The mechanism of action of ammonium O,O-bis(methylphenyl) dithiophosphate involves its interaction with metal ions and other chemical species. It forms stable complexes with metal ions, which can inhibit scale formation and corrosion . The molecular targets and pathways involved in its action include metal-binding sites on enzymes and other proteins, which can affect their activity and stability .
Comparison with Similar Compounds
Ammonium O,O-bis(methylphenyl) dithiophosphate can be compared with other similar compounds such as ammonium diethyl dithiophosphate and O,O-diisopropyl hydrogen dithiophosphate . These compounds share similar structures and properties but differ in their specific applications and reactivity. For example, ammonium diethyl dithiophosphate is used in coordination chemistry and analytical chemistry for ion determination , while O,O-diisopropyl hydrogen dithiophosphate is used as an intermediate in various industrial processes . The uniqueness of this compound lies in its specific interactions with metal ions and its effectiveness as a scale inhibitor and flotation agent .
Properties
CAS No. |
52994-01-1 |
|---|---|
Molecular Formula |
C14H15O2PS2.H3N C14H18NO2PS2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
azanium;bis(2-methylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C14H15O2PS2.H3N/c1-11-7-3-5-9-13(11)15-17(18,19)16-14-10-6-4-8-12(14)2;/h3-10H,1-2H3,(H,18,19);1H3 |
InChI Key |
JEQFERRNWXYBQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)[S-].[NH4+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)

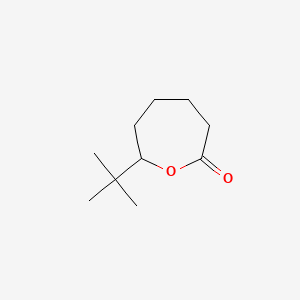

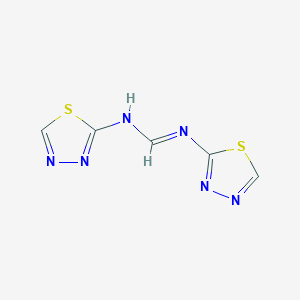
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)
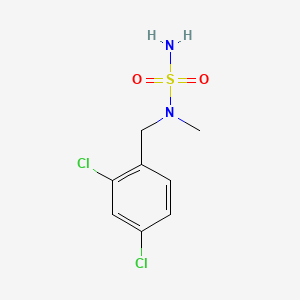
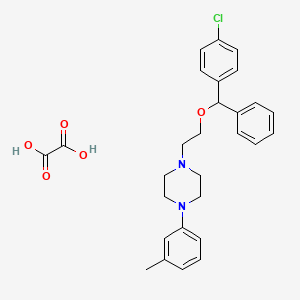

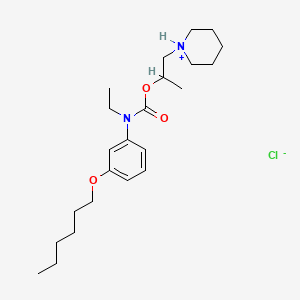

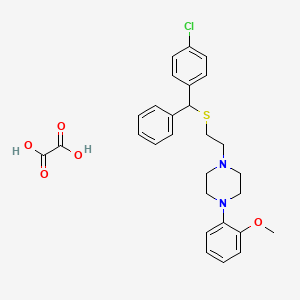
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
